molecular formula C20H36ClNO3Si B13729392 Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 20119-47-5

Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B13729392
CAS No.: 20119-47-5
M. Wt: 402.0 g/mol
InChI Key: AUYKNQMSAXIBTQ-UHFFFAOYSA-N
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Description

Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride (hereafter referred to by its full systematic name) is a synthetic butyric acid derivative with a molecular formula of C₁₈H₃₁NO₃SiCl and a molecular weight of 374.05 g/mol . Structurally, it combines a modified butyric acid backbone with a trimethylsilylphenyl group and a diethylaminoethyl ester moiety, forming a hydrochloride salt. This compound is categorized as a drug candidate and has demonstrated acute toxicity in mice via intraperitoneal exposure, inducing convulsions at a dose of 200 mg/kg .

Properties

CAS No.

20119-47-5

Molecular Formula

C20H36ClNO3Si

Molecular Weight

402.0 g/mol

IUPAC Name

diethyl-[2-[3-hydroxy-3-methyl-2-(4-trimethylsilylphenyl)butanoyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C20H35NO3Si.ClH/c1-8-21(9-2)14-15-24-19(22)18(20(3,4)23)16-10-12-17(13-11-16)25(5,6)7;/h10-13,18,23H,8-9,14-15H2,1-7H3;1H

InChI Key

AUYKNQMSAXIBTQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)[Si](C)(C)C)C(C)(C)O.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the butyric acid backbone, followed by the introduction of the hydroxy and methyl groups. The trimethylsilyl-substituted phenyl group is then added through a series of reactions involving organosilicon compounds. The final step involves the esterification of the compound with 2-(diethylamino)ethyl alcohol and the formation of the hydrochloride salt .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. The diethylaminoethyl ester moiety can interact with biological membranes and proteins, potentially modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared below with structurally and functionally related butyric acid derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Features Key Biological Activities Toxicity/Pharmacology References
Target Compound - 3-hydroxy-3-methyl backbone
- Trimethylsilylphenyl group
- Diethylaminoethyl ester hydrochloride
- Acute neurotoxicity (convulsions in mice at 200 mg/kg)
- Potential apoptosis induction (inferred from butyric acid derivatives)
High acute toxicity (intraperitoneal LD₅₀: 200 mg/kg in mice)
Sodium Butyrate - Sodium salt of butyric acid
- Simple carboxylate structure
- Histone deacetylase (HDAC) inhibition
- Anti-inflammatory, pro-apoptotic in cancer cells
- Gut health modulation
Low toxicity; widely used in dietary supplements
Indole-3-Butyric Acid - Butyric acid linked to indole moiety - Apoptosis induction in colorectal cancer cells (IC₅₀: ~50 µM)
- Activation of caspase-3
Moderate cytotoxicity
Valeric Acid - Straight-chain C5 carboxylic acid - Antimicrobial activity (MIC: ~500 mg/L against Clostridium perfringens)
- Acidification of bacterial cytoplasm
Low toxicity; pH-dependent efficacy
Tributyrin - Triglyceride ester of butyric acid - Slow-release butyrate source
- Apoptosis induction (IC₅₀: ~100 µM in HCT116 cells)
High biocompatibility; used in food and pharmaceuticals
Butyric Acid, 3-Hydroxy-3-Methyl-2-(p-(Trimethylsilyl)Phenyl)-, 2-(Dimethylamino)Ethyl Ester, Hydrochloride (Dimethylamino analog) - Dimethylaminoethyl ester instead of diethylamino - Similar neurotoxicity profile (convulsions in mice)
- Structural analog with reduced lipophilicity
Acute toxicity comparable to target compound

Key Comparative Insights

The diethylaminoethyl ester moiety distinguishes it from its dimethylamino analog, likely altering receptor binding and metabolic stability .

Toxicity Profile :

  • The compound’s acute neurotoxicity (convulsions at 200 mg/kg) contrasts sharply with the low toxicity of sodium butyrate or tributyrin, underscoring the impact of structural modifications on safety .

Antimicrobial and Apoptotic Potential: While valeric acid and sodium butyrate exhibit direct antimicrobial and HDAC-inhibitory effects, respectively, the target compound’s bulky substituents may limit its utility in these roles. However, its esterified structure could enhance bioavailability compared to free acids like butyric acid .

Market and Applications :

  • Unlike sodium butyrate or tributyrin, which are commercially validated for gut health and food preservation, the target compound’s niche lies in pharmaceutical research due to its toxicity and specialized structure .

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